molecular formula C8H7BrClN B6306438 5-Bromo-2-chloro-4-cyclopropylpyridine CAS No. 1256823-59-2

5-Bromo-2-chloro-4-cyclopropylpyridine

Cat. No. B6306438
CAS RN: 1256823-59-2
M. Wt: 232.50 g/mol
InChI Key: KHVDBNKSVHWNSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-chloro-4-cyclopropylpyridine (5-BCCP) is an organic compound that is widely used in scientific research applications. The compound has a wide range of applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a model compound for the study of enzyme activity. 5-BCCP is a heterocyclic aromatic compound, meaning that it contains a ring of atoms with alternating single and double bonds. The compound is highly reactive and has a wide range of potential applications in the laboratory.

Scientific Research Applications

5-Bromo-2-chloro-4-cyclopropylpyridine is widely used in scientific research applications. The compound has been used as a model compound for the study of enzyme activity, as a reagent in organic synthesis, and as a ligand in coordination chemistry. The compound has also been used to study the mechanism of action of certain drugs and to investigate the biochemical and physiological effects of drugs.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-cyclopropylpyridine is not yet fully understood. The compound is known to interact with enzymes and other proteins in the body, leading to changes in the biochemical and physiological processes. The compound is thought to act as an inhibitor of certain enzymes, which can lead to changes in the activity of the enzymes and other proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-2-chloro-4-cyclopropylpyridine are not yet fully understood. The compound is known to interact with enzymes and other proteins in the body, leading to changes in the biochemical and physiological processes. The compound is thought to act as an inhibitor of certain enzymes, which can lead to changes in the activity of the enzymes and other proteins. The compound has also been shown to have an effect on the immune system, leading to changes in the activity of immune cells.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Bromo-2-chloro-4-cyclopropylpyridine in laboratory experiments include its high reactivity, its ability to interact with enzymes and other proteins, and its low cost. The compound is also relatively easy to synthesize and can be used in a wide range of laboratory experiments. The main limitation of the compound is its potential toxicity, which can be reduced by using protective equipment and taking precautions when handling the compound.

Future Directions

Future research on 5-Bromo-2-chloro-4-cyclopropylpyridine could focus on further elucidating its mechanism of action, investigating its biochemical and physiological effects, and exploring its potential applications in the laboratory. Additionally, further research could be conducted to develop safer and more efficient methods of synthesis. Finally, research could be conducted to explore the potential therapeutic applications of the compound, such as its use in the treatment of certain diseases or disorders.

Synthesis Methods

5-Bromo-2-chloro-4-cyclopropylpyridine is synthesized from commercially available starting materials. The most common method of synthesis involves the reaction of bromoacetaldehyde and 2-chloro-4-cyclopropylpyridine in the presence of a base, such as sodium hydroxide. The reaction is typically carried out in an aqueous solution at room temperature. The reaction yields a mixture of 5-Bromo-2-chloro-4-cyclopropylpyridine and other byproducts, which can be separated by column chromatography.

properties

IUPAC Name

5-bromo-2-chloro-4-cyclopropylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClN/c9-7-4-11-8(10)3-6(7)5-1-2-5/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVDBNKSVHWNSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=C2Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloro-4-cyclopropylpyridine

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